
Infliximab
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Infliximab, is a monoclonal antibody that plays a pivotal role in the treatment of various autoimmune diseases. It is classified as a tumor necrosis factor-alpha (TNF-α) inhibitor, specifically designed to target and neutralize TNF-α, a cytokine involved in systemic inflammation. By blocking TNF-α, this compound helps reduce inflammation and manage symptoms associated with chronic inflammatory conditions such as Crohn's disease and rheumatoid arthritis[“].
This compound was first approved by the FDA on August 24, 1998, marking a significant milestone in the field of immunology as it was thefirst monoclonal antibody approved for treating chronic conditions[“]. Over the years, it has expanded its therapeutic applications beyond Crohn's disease to include ulcerative colitis, rheumatoid arthritis, and other immune-mediated inflammatory diseases. The development of biosimilars like Inflectra and Remsima has also emerged as an important aspect of its evolution, providing more accessible treatment options for patients[“].
Mécanisme D'action
Infliximab functions by binding to both soluble and membrane-bound forms of TNF-α with high affinity. This binding disrupts the interaction between TNF-α and its receptors, effectively blocking its pro-inflammatory effects. By inhibiting TNF-α, this compound reduces the activation of downstream inflammatory pathways, leading to decreased infiltration of immune cells into inflamed tissues and lowering levels of other pro-inflammatory cytokines such as interleukin-1 (IL-1) and IL-6. This mechanism is crucial in managing conditions characterized by excessive inflammation [“].
Applications De Recherche Scientifique
Infliximab is utilized in treating several chronic inflammatory diseases:
Crohn's Disease: Helps manage symptoms and induce remission.
Ulcerative Colitis: Reduces inflammation in the colon.
Rheumatoid Arthritis: Alleviates joint inflammation and damage.
Ankylosing Spondylitis: Addresses spinal inflammation.
Psoriatic Arthritis: Reduces joint pain and skin lesions.
Severe Plaque Psoriasis: Improves skin condition significantly.
Each application leverages this compound’s ability to inhibit TNF-α, thereby providing relief from symptoms associated with these debilitating conditions [“].
Biosimilars and Their Role in Treatment
Biosimilars like Inflectra have been developed as alternatives to this compound, offering similar therapeutic benefits at potentially lower costs. These products are crucial for expanding access to treatment while maintaining safety and efficacy standards established by the original formulation [“].
Biochemical Properties
Numerous clinical trials have demonstrated the efficacy of Infliximab across various indications. For instance, studies have shown significant improvement rates in patients with Crohn's disease compared to placebo groups[“][“]. Long-term follow-ups indicate that many patients achieve remission or substantial symptom relief, highlighting the drug's effectiveness in managing chronic inflammatory diseases.
Common Problem
What is Infliximab used for?
This compound is primarily used to treat autoimmune conditions such as Crohn's disease, ulcerative colitis, rheumatoid arthritis, ankylosing spondylitis, psoriatic arthritis, and severe plaque psoriasis.
How does this compound work in the body?
It works by binding to TNF-α, blocking its action and reducing inflammation associated with various autoimmune diseases.
What are the differences between this compound and its biosimilars?
Biosimilars are designed to be highly similar to the original product but may differ slightly in structure or formulation; however, they are required to demonstrate comparable efficacy and safety profiles.
How is this compound administered?
It is administered via intravenous infusion typically over one to two hours.
What should patients know before starting this compound?
Patients should be aware of necessary pre-treatment screenings for infections and understand the importance of adhering to their infusion schedule for optimal results.
Propriétés
Numéro CAS |
170277-31-3 |
---|---|
Formule moléculaire |
C7H7N3O2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.